2-Fluoro-3-(2-methylpyridin-4-yl)pyridine

Description

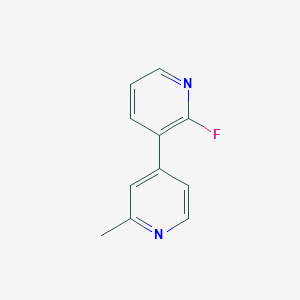

2-Fluoro-3-(2-methylpyridin-4-yl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a 2-methylpyridin-4-yl substituent at the 3-position of the central pyridine ring. Fluorinated pyridines are of significant interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-fluoro-3-(2-methylpyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-8-7-9(4-6-13-8)10-3-2-5-14-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTETVDLARDGOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=C(N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A common and versatile approach involves palladium-catalyzed cross-coupling reactions between appropriately functionalized pyridine derivatives.

General Procedure (Method C from RSC Medicinal Chemistry) :

The synthesis starts with a 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine intermediate, which is reacted with an aryl halide (e.g., 1-bromo-3-fluorobenzene) in the presence of palladium catalyst Pd2(dba)3, ligand XantPhos, and base t-BuONa in toluene at 110 °C under nitrogen for 12 hours. The product is purified by preparative HPLC to yield the coupled fluoropyridine derivative.Advantages : This method offers good regioselectivity and the ability to introduce fluorine-substituted aryl groups efficiently.

Limitations : Use of palladium catalysts may increase cost and require careful removal of metal residues.

Fluoropyridine Synthesis via Photoredox-Mediated Coupling

An innovative method for synthesizing 3-fluoropyridine derivatives involves photoredox catalysis, which can construct the fluoropyridine ring from ketone precursors.

Mechanism Insight : Ammonia attacks the carbonyl groups of ketone precursors, followed by elimination of water and dehydrofluorination to form the fluoropyridine ring.

Advantages : One-pot synthesis without isolation of intermediates simplifies the procedure and improves yields.

Limitations : Requires photoredox setup and elevated temperature.

Stepwise Synthesis from 2-Fluoro-4-methylpyridine

An optimized multi-step synthesis starting from 2-fluoro-4-methylpyridine has been reported, improving overall yield significantly compared to previous methods starting from 2-bromo-4-methylpyridine.

-

- Preparation of 4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione intermediate in four steps with 57% overall yield.

- Subsequent nucleophilic substitution to introduce alkylsulfanyl moiety and other functional groups.

- Final steps involve introduction of 2-methylpyridin-4-yl substituent.

Overall Yield : Approximately 29.4% over 7 linear steps, representing an eightfold increase compared to earlier methods.

Advantages : Avoids palladium catalysts, versatile for structural modifications, scalable synthesis demonstrated.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

Palladium-catalyzed methods are well-established for coupling fluorinated pyridines but require careful ligand and base selection to optimize yield and regioselectivity.

Photoredox methods offer a green and efficient alternative for constructing 3-fluoropyridines, with the added benefit of a one-pot protocol that reduces purification steps and waste.

Stepwise synthesis from 2-fluoro-4-methylpyridine provides a practical route with improved overall yield and avoids expensive palladium catalysts, making it attractive for large-scale synthesis and further functionalization.

Reaction conditions such as solvent choice (DMF preferred over MeCN), temperature, and reagent equivalents significantly influence the yield and purity of the target compound.

Purification techniques such as silica gel chromatography and preparative HPLC are commonly employed to isolate pure this compound derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(2-methylpyridin-4-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines .

Scientific Research Applications

2-Fluoro-3-(2-methylpyridin-4-yl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and reactivity with various biological molecules. This can lead to the modulation of enzymatic activities and receptor interactions, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The fluorine atom in all compounds enhances metabolic stability and modulates electronic density.

- Solubility : The carboxy group in 4-(4-carboxy-3-fluorophenyl)-2-hydroxypyridine increases hydrophilicity compared to the hydrophobic methylpyridine group in the target compound .

- Synthetic Utility : The iodine substituent in 2-Fluoro-3-iodo-4-methoxypyridine enables further functionalization (e.g., cross-coupling reactions), whereas the methylpyridine group in the target compound may limit such reactivity .

Challenges and Limitations

- Synthetic Complexity : The target compound’s multi-ring system may require advanced purification techniques (e.g., column chromatography), increasing production costs .

Biological Activity

2-Fluoro-3-(2-methylpyridin-4-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a fluorine atom and a methylpyridine moiety, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Target Interactions

Research indicates that compounds similar to this compound exhibit high affinity for several targets, such as:

- Kinases : Inhibition of kinase activity can lead to decreased cell proliferation and survival in cancer cells.

- Receptors : Interaction with neurotransmitter receptors may influence neurochemical pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Biochemical Pathways

The compound's effects on biochemical pathways include:

- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been documented, suggesting potential applications in inflammatory diseases.

- Anticancer Properties : Evidence suggests that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell cycle regulation.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Caspase activation |

| MCF7 (Breast) | 10 | G1 phase arrest |

| HeLa (Cervical) | 12 | Induction of apoptosis |

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | >32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-Fluoro-3-(2-methylpyridin-4-yl)pyridine?

- Methodology :

- Synthesis : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed to introduce the 2-methylpyridin-4-yl group to the pyridine core. Fluorination at the C2 position can be achieved via halogen-exchange reactions using reagents like KF or CsF in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). HPLC with a C18 column can validate purity .

Q. How is the structural characterization of this compound performed?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions and fluorine coupling patterns. F NMR is critical for verifying fluorine substitution .

- X-ray Crystallography : Resolves bond angles and dihedral angles between the pyridine rings (e.g., O1B—C1B—C2B—C7B torsion angle: -171.09°) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological screening?

- Approaches :

- Enzyme Inhibition : Use ethoxyresorufin-O-deethylase (EROD) assays to evaluate CYP1B1 inhibition, as demonstrated for structurally similar pyridine derivatives (IC values can be compared to reference inhibitors like α-naphthoflavone) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess baseline toxicity .

Advanced Research Questions

Q. How do substituent positions (fluorine, methylpyridyl) influence structure-activity relationships (SAR)?

- Key Findings :

- Fluorine : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., CYP1B1). Fluorine at C2 increases steric hindrance, reducing off-target interactions .

- Methylpyridyl : The 2-methyl group on the pyridine ring enhances π-π stacking with aromatic residues in enzymes. C3 substitution optimizes spatial alignment compared to C2 or C4 positions .

- SAR Validation : Molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations can quantify binding affinities .

Q. What computational strategies predict binding modes and electronic properties?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Pyridine rings exhibit strong donor-acceptor interactions with metal surfaces or enzymes, as shown in corrosion inhibition studies .

- Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., CYP1B1) over 100 ns to evaluate stability of hydrogen bonds (e.g., between fluorine and Thr/Ser residues) .

Q. How is metabolic stability evaluated in preclinical models?

- Protocols :

- In Vivo Pharmacokinetics : Administer the compound to Sprague-Dawley rats (IV/oral) and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hrs. LC-MS/MS quantifies plasma concentrations. A high AUC indicates prolonged exposure .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure half-life (t) using NADPH cofactors. High t (>60 min) suggests resistance to cytochrome P450 metabolism .

Q. What are the gaps in toxicity and environmental impact data?

- Current Limitations :

- Acute Toxicity : No established LD values or detailed symptom profiles. Preliminary studies recommend Ames tests for mutagenicity and zebrafish embryo assays for developmental toxicity .

- Ecotoxicity : Lack of data on bioaccumulation (BCF), soil mobility, or aquatic toxicity. OECD 301D biodegradation tests are advised to assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.